molecular formula C14H22BrNO3S B3299046 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide CAS No. 898645-32-4

5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide

Cat. No.: B3299046
CAS No.: 898645-32-4
M. Wt: 364.3 g/mol
InChI Key: HOZYNVGRCVGDPX-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine atom, a methoxy group, and a methyl group attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).

    Sulfonamidation: The sulfonamide group is introduced by reacting the brominated and methoxylated benzene derivative with a sulfonamide precursor, such as chlorosulfonic acid (ClSO3H), followed by neutralization with a base like sodium hydroxide (NaOH).

    Alkylation: The final step involves the introduction of the dipropyl groups through an alkylation reaction using propyl halides (e.g., propyl bromide) in the presence of a strong base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzylamine.

    Substitution: Formation of 5-amino-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide.

Scientific Research Applications

5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The bromine atom and methoxy group may enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxy-4-methylbenzenesulfonamide
  • 2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide
  • 5-bromo-4-methyl-N,N-dipropylbenzenesulfonamide

Uniqueness

5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and methoxy groups on the benzene ring, along with the dipropyl-substituted sulfonamide, distinguishes it from other similar compounds and may result in unique pharmacological properties.

Properties

IUPAC Name

5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO3S/c1-5-7-16(8-6-2)20(17,18)14-10-12(15)11(3)9-13(14)19-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZYNVGRCVGDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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